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Compound of Interest

Compound Name:
5-Chloro-3-bromo-2-

hydroxylpyrazine

Cat. No.: B8255999

Get Quote

Executive Summary & Compound Identity
3-Bromo-5-chloro-2-hydroxypyrazine is a halogenated pyrazine derivative characterized by a

high degree of functionalization, making it a versatile building block for nucleophilic aromatic

substitution (

) and cross-coupling reactions (Suzuki-Miyaura, Sonogashira).

Due to the presence of the hydroxyl group at the C2 position and nitrogen atoms in the ring,

this compound exhibits prototropic tautomerism, existing in equilibrium between the 2-

hydroxypyrazine (enol) and 2-pyrazinone (keto) forms. In solution (DMSO,

), the 2-pyrazinone tautomer predominates, which significantly influences the spectral data (IR
C=O stretch, NMR N-H signal).
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Property Data

IUPAC Name
3-Bromo-5-chloropyrazin-2-ol (or 3-Bromo-5-

chloropyrazin-2(1H)-one)

Molecular Formula

Molecular Weight 209.43 g/mol

Exact Mass
207.90 (for

)

CAS Number
Not widely listed; Analogous to 5-Bromo-3-

chloro isomer (CAS 21943-17-9)

Appearance Off-white to pale yellow crystalline solid

Solubility
Soluble in DMSO, DMF, Methanol; Sparingly

soluble in Water

Synthesis & Production Protocols
The synthesis of 3-bromo-5-chloro-2-hydroxypyrazine requires precise regiochemical control to

distinguish it from its isomer, 5-bromo-3-chloro-2-hydroxypyrazine. The most reliable route

involves the diazotization-bromination (Sandmeyer-type) of the corresponding amine precursor.

Core Synthesis Workflow
Starting Material:3-Amino-5-chloropyrazin-2-ol (obtainable via chlorination of 3-

aminopyrazin-2-ol or cyclization of amino acid derivatives).

Transformation: Diazotization with sodium nitrite (

) in hydrobromic acid (

), followed by substitution with Cu(I)Br.

Detailed Protocol (Sandmeyer Route)
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Step 1: Charge a reaction vessel with 3-amino-5-chloropyrazin-2-ol (1.0 eq) and 48%

aqueous

(10-15 eq). Cool the mixture to 0–5 °C.

Step 2: Dropwise add a solution of

(1.2 eq) in water, maintaining the temperature below 5 °C. Stir for 30–60 minutes to form the
diazonium salt.

Step 3: Transfer the cold diazonium solution into a stirring mixture of CuBr (1.5 eq) in 48%

at room temperature (or slightly heated to 40-50 °C depending on kinetics).

Step 4: Evolution of

gas is observed. Stir until gas evolution ceases (1–2 hours).

Step 5: Dilute with water and extract with ethyl acetate (

). Wash organic layers with brine, dry over

, and concentrate in vacuo.

Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography

(Hexane:EtOAc gradient) to yield the target 3-bromo-5-chloro-2-hydroxypyrazine.

Synthesis Pathway Diagram

3-Amino-5-chloropyrazin-2-ol Diazonium Intermediate
[R-N2]+ Br-

NaNO2, HBr
0-5 °C

3-Bromo-5-chloro-2-hydroxypyrazine
(Target)

CuBr, HBr
Sandmeyer Rxn

Isomer/Hydrolysis Byproducts

H2O (Hydrolysis)

Click to download full resolution via product page

Caption: Regioselective synthesis of 3-bromo-5-chloro-2-hydroxypyrazine via Sandmeyer

reaction of the 3-amino precursor.
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Spectral Characterization (NMR, MS, IR)[3]
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR data is dominated by the tautomeric equilibrium. In polar aprotic solvents like DMSO-

, the 2-pyrazinone (keto) form is favored.

NMR (400 MHz, DMSO-

)
Chemical Shift
(

, ppm)

Multiplicity Integration Assignment
Structural
Insight

12.80 – 13.20
Broad Singlet (

)
1H N-H (N1)

Characteristic of

the amide/lactam

proton in the

pyrazinone

tautomer.

Disappears upon

exchange.

8.15
Singlet (

)
1H C6-H

The sole

aromatic proton.

It is deshielded

by the adjacent

N1 and the

inductive effect

of the C5-Cl.

Note: If the spectrum is run in

, the N-H peak may be sharper or shifted, but solubility is often poor. The C6-H peak is a
diagnostic singlet; the absence of coupling confirms the 3,5-disubstitution pattern.

NMR (100 MHz, DMSO-
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)
Chemical Shift (

, ppm)
Assignment Analysis

153.5 C-2 (C=O)
Carbonyl carbon of the amide.

Most deshielded signal.

142.0 C-6 (CH)
Methine carbon. High shift due

to adjacency to N1.

135.2 C-3 (C-Br)

Attached to Br. Shift is

moderate due to the "Heavy

Atom Effect" of Bromine

(shielding relative to Cl).

128.8 C-5 (C-Cl)
Attached to Cl. Inductively

deshielded.

B. Mass Spectrometry (MS)
Mass spectrometry provides the most definitive confirmation of the structure due to the unique

isotopic signature of Chlorine and Bromine.

Ionization Mode: ESI (+) or EI (70 eV).

Molecular Ion (

): The parent peak cluster is distinct.

Isotopic Pattern Calculation:

(75%) /

(25%)

(50%) /

(50%)
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m/z Peak Composition
Relative Intensity
(Approx)

Origin

208 100% (Base) (Lightest

isotopologue)

210 + 130% (Overlap of Br-81 and

Cl-37 contributions)

212 30% (Heaviest

isotopologue)

Interpretation: A characteristic 3:4:1 (approximate) intensity ratio for the M, M+2, M+4 cluster

confirms the presence of one Br and one Cl atom in the molecule.

C. Infrared (IR) Spectroscopy
The IR spectrum validates the functional groups and the tautomeric form.
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Wavenumber (

)
Assignment Mode Description

3200 – 2800 N-H / O-H Stretch

Broad band indicating

H-bonding. The

presence of broad

absorption <3000

suggests the lactam

(NH) form or dimeric

H-bonding.

1660 – 1690 C=O Stretch

Strong amide I band.

Confirms the

pyrazinone tautomer.

(A pure hydroxy-

pyrazine would lack

this strong carbonyl

peak).

1580, 1530 C=N, C=C Stretch
Pyrazine ring skeletal

vibrations.

1050 – 1100 C-Cl / C-Br Stretch

Aryl halide stretches

(often coupled with

ring vibrations).

Quality Control & Stability
Purity Determination: HPLC (C18 column, Acetonitrile/Water + 0.1% Formic Acid). The

compound should elute as a single sharp peak.

Stability: Halogenated pyrazinones are generally stable but can undergo hydrolysis at the C-

Cl or C-Br position under strongly basic conditions (

) or nucleophilic attack. Store under inert atmosphere at 2–8 °C.

Handling: Wear standard PPE. Pyrazines can be biologically active; avoid inhalation of dust.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8255999?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


References
Synthesis of Pyrazine Intermediates

Methods for the preparation of halogenated pyrazinones.[1][2] (See US Patent

2012/0252780 A1 for analogous 3-amino-5-chloropyrazin-2-ol synthesis).

General Sandmeyer protocols for heterocyclic amines:J. Med. Chem. 1986, 29, 6, 1065–

1080.[2]

Spectral Data References

PubChem CID 10488609 (3-Bromo-5-chloropyrazin-2-amine) - Used as spectral analog

for substitution effects.Link

ChemScene (5-Bromo-3-chloro-2(1H)-pyrazinone, CAS 21943-17-9) - Isomer

comparison.Link

Tautomerism in Hydroxypyrazines: Tautomerism of hydroxypyrazines and related
compounds.Advances in Heterocyclic Chemistry, Vol 1, 1963.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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